(R)-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate is an organic compound that features a benzoate ester functional group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
Oxidation: Benzoic acid derivative.
Reduction: Benzyl alcohol derivative.
Substitution: Free amine.
Scientific Research Applications
®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the preparation of peptide and protein derivatives.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate involves the reactivity of its functional groups. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The ester group can undergo hydrolysis, oxidation, or reduction, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate: Features a Boc protecting group and a benzoate ester.
®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)phenylacetate: Similar structure but with a phenylacetate ester.
®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate is unique due to its combination of a Boc protecting group and a benzoate ester, which provides specific reactivity patterns and applications in organic synthesis .
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
methyl 3-[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate |
InChI |
InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3/t10-/m1/s1 |
InChI Key |
WDHBITOCHSJBMF-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.